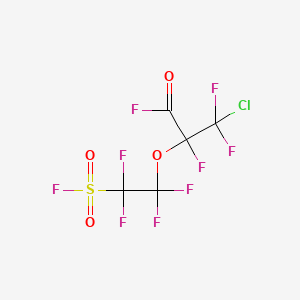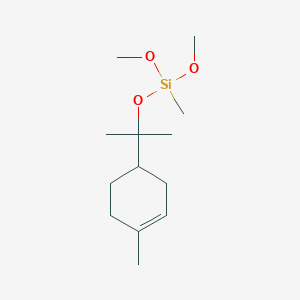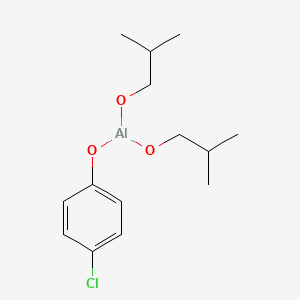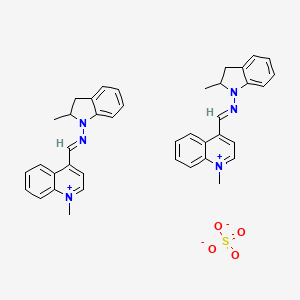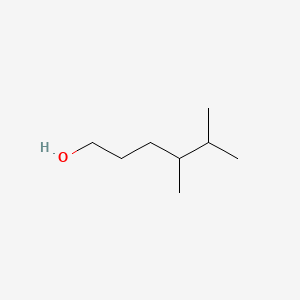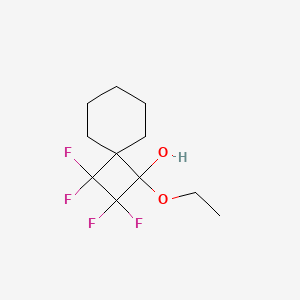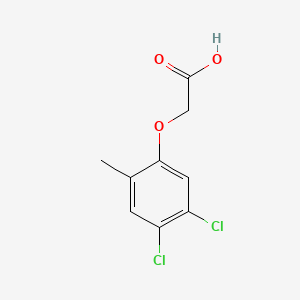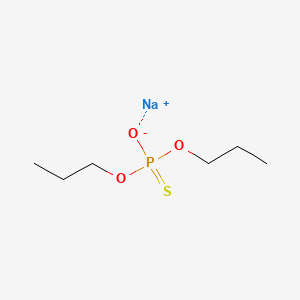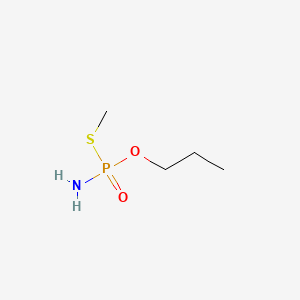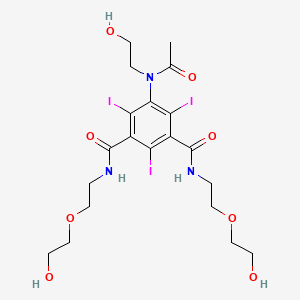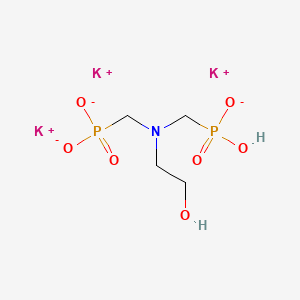
Tripotassium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium hydrogen [ [ (2-hydroxyethyl)imino]bis (methylene)]bisphosphonate typically involves the reaction of phosphonic acid derivatives with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Phosphonic Acid Derivatives: The starting materials, such as phosphonic acid or its esters, are prepared through standard chemical reactions.
Reaction with Potassium Hydroxide: The phosphonic acid derivatives are reacted with potassium hydroxide in an aqueous medium. The reaction is typically carried out at elevated temperatures to facilitate the formation of the tripotassium salt.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of tripotassium hydrogen [ [ (2-hydroxyethyl)imino]bis (methylene)]bisphosphonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial production methods also incorporate advanced purification techniques to meet the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Tripotassium hydrogen [ [ (2-hydroxyethyl)imino]bis (methylene)]bisphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be carried out to modify the oxidation state of the phosphorus atoms in the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state phosphonates, while reduction reactions can produce lower oxidation state derivatives. Substitution reactions result in the formation of new compounds with modified functional groups.
Applications De Recherche Scientifique
Tripotassium hydrogen [ [ (2-hydroxyethyl)imino]bis (methylene)]bisphosphonate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique structure makes it valuable in the development of new chemical compounds.
Biology: In biological research, the compound is used to study the effects of phosphonates on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicine, particularly in the treatment of diseases related to bone metabolism. Its ability to interact with calcium and other minerals makes it useful in the development of treatments for osteoporosis and other bone disorders.
Industry: In industrial applications, the compound is used as a chelating agent and in the formulation of various products, including detergents and water treatment chemicals.
Mécanisme D'action
The mechanism of action of tripotassium hydrogen [ [ (2-hydroxyethyl)imino]bis (methylene)]bisphosphonate involves its interaction with metal ions and biological molecules. The compound can chelate metal ions, forming stable complexes that can be used in various applications. In biological systems, the compound interacts with enzymes and other proteins, affecting their activity and function. The molecular targets and pathways involved in these interactions are still under investigation, but the compound’s ability to bind to metal ions and modify protein activity is well-documented .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tripotassium hydrogen [ [ (2-hydroxyethyl)imino]bis (methylene)]bisphosphonate: Similar compounds include other phosphonates and bisphosphonates with varying functional groups and metal ion affinities.
Zingiber Officinale Root Extract: Although not chemically similar, this compound is listed in the same inventory and has different applications in cosmetics and skincare.
Uniqueness
Tripotassium hydrogen [ [ (2-hydroxyethyl)imino]bis (methylene)]bisphosphonate is unique due to its specific chemical structure and properties. Its ability to chelate metal ions and interact with biological molecules sets it apart from other phosphonates. Additionally, its wide range of applications in chemistry, biology, medicine, and industry highlights its versatility and importance in scientific research and industrial processes.
Propriétés
Numéro CAS |
84697-00-7 |
|---|---|
Formule moléculaire |
C4H10K3NO7P2 |
Poids moléculaire |
363.37 g/mol |
Nom IUPAC |
tripotassium;hydroxy-[[2-hydroxyethyl(phosphonatomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C4H13NO7P2.3K/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3 |
Clé InChI |
ROUGECCBHRZZBB-UHFFFAOYSA-K |
SMILES canonique |
C(CO)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




